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Compound of Interest

Compound Name: 1-(4-Isobutylphenyl)ethanamine

Cat. No.: B070663

For Researchers, Scientists, and Drug Development Professionals

(R)-1-(4-1sobutylphenyl)ethanamine is a chiral primary amine that serves as a crucial building
block and intermediate in modern organic and medicinal chemistry. Its stereospecific structure
makes it a valuable tool in the synthesis of enantiomerically pure compounds, particularly
pharmaceuticals. This technical guide provides an in-depth overview of its properties,
synthesis, and applications, tailored for professionals in research and drug development.

Core Properties

(R)-1-(4-1sobutylphenyl)ethanamine is a chiral compound with a single stereocenter at the
carbon atom bearing the amino group. Its chemical and physical properties are summarized in
the tables below.

Chemical Properties
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Property Value Source
Molecular Formula C12H19N [1]
Molecular Weight 177.29 g/mol [1]
CAS Number 1212142-57-8 [1]
(1R)-1-[4-(2-
IUPAC Name methylpropyl)phenyllethanami N/A
ne

CC(C)Cclccc(ccl)--INVALID-
LINK--N

SMILES

[1]

hysicochemical Data (Experimental and Predicted

Property Value

Notes

Purity >95%

Commercially available data.

[1]

Topological Polar Surface Area

26.02 A2 Calculated.[1]

(TPSA)
logP (Octanol-Water Partition

o 2.9048 Calculated.[1]
Coefficient)
Hydrogen Bond Donors 1 Calculated.[1]
Hydrogen Bond Acceptors 1 Calculated.[1]
Rotatable Bonds 3 Calculated.[1]

Synthesis and Enantioselective Preparation

The enantioselective synthesis of (R)-1-(4-Isobutylphenyl)ethanamine is critical to its

application. While various methods for the preparation of chiral phenylethylamines exist, two

prevalent strategies are diastereomeric salt resolution and asymmetric synthesis using chiral

auxiliaries.
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Experimental Protocol: Diastereomeric Salt Resolution

This classical method involves the separation of a racemic mixture of 1-(4-
isobutylphenyl)ethanamine by forming diastereomeric salts with a chiral resolving agent.

Materials:

Racemic 1-(4-isobutylphenyl)ethanamine

e (R)-(-)-Mandelic acid (or another suitable chiral acid)
o Methanol (or another suitable solvent)

o Diethyl ether

e 1 M Sodium hydroxide (NaOH) solution

¢ Anhydrous magnesium sulfate (MgSOQOa)

 Filter paper and funnel

o Crystallization dish

» Rotary evaporator

Procedure:

e Salt Formation: Dissolve the racemic 1-(4-isobutylphenyl)ethanamine in a minimal amount
of warm methanol. In a separate flask, dissolve an equimolar amount of (R)-(-)-mandelic acid
in warm methanol.

o Crystallization: Slowly add the mandelic acid solution to the amine solution with gentle
stirring. Allow the mixture to cool to room temperature and then place it in an ice bath to
facilitate the crystallization of the less soluble diastereomeric salt, ((R)-amine)-((R)-acid).

« |solation: Collect the crystals by vacuum filtration and wash them with a small amount of cold
methanol. The filtrate will contain the more soluble diastereomeric salt, ((S)-amine)-((R)-
acid).
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Purification: Recrystallize the collected salt from methanol to improve diastereomeric purity.
The purity can be monitored by measuring the optical rotation of the salt at each step.

Liberation of the Free Amine: Dissolve the purified diastereomeric salt in water and add 1 M
NaOH solution until the solution is basic (pH > 10). This will deprotonate the amine.

Extraction: Extract the liberated (R)-1-(4-isobutylphenyl)ethanamine with diethyl ether (3 x
20 mL).

Drying and Evaporation: Combine the organic extracts and dry over anhydrous MgSOa. Filter
the solution and remove the solvent using a rotary evaporator to yield the purified (R)-1-(4-
isobutylphenyl)ethanamine.

Characterization: Determine the enantiomeric excess (e.e.) of the final product using chiral
HPLC or by measuring its specific rotation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/product/b070663?utm_src=pdf-custom-synthesis
https://www.chemscene.com/1212142-57-8.html
https://www.benchchem.com/product/b070663#r-1-4-isobutylphenyl-ethanamine-properties-and-uses
https://www.benchchem.com/product/b070663#r-1-4-isobutylphenyl-ethanamine-properties-and-uses
https://www.benchchem.com/product/b070663#r-1-4-isobutylphenyl-ethanamine-properties-and-uses
https://www.benchchem.com/product/b070663#r-1-4-isobutylphenyl-ethanamine-properties-and-uses
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b070663?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b070663?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

